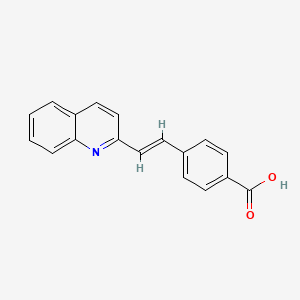

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

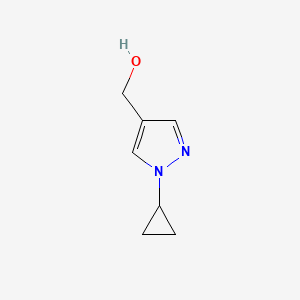

The compound is a lithium salt of a complex organic molecule. The organic part of the molecule contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring), which are common structures in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyridine and phenyl groups. These groups are known to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Pyridine and phenyl groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine and phenyl groups. For example, these groups can affect the polarity, solubility, and stability of the compound .Scientific Research Applications

Lithium Porphyrin Complexes in Aqueous Solutions

- Lithium ions demonstrate a strong affinity for porphyrins in basic aqueous solutions, forming stable complexes. This has implications for understanding lithium's interactions in biological systems and could be relevant for developing novel biomedical applications (Richards et al., 1996).

Electrochemical Behavior in Lithium-Sulfur Batteries

- The behavior of lithium ions in electrolyte solutions for lithium-sulfur cells is significantly influenced by the ionic liquid's anion composition. This understanding is crucial for improving the performance and longevity of Li-S batteries (Barghamadi et al., 2015).

Cementogenic Differentiation of Periodontal Ligament Cells

- Lithium ions have been shown to stimulate cementogenic differentiation in periodontal ligament cells, indicating potential applications in periodontal tissue engineering and regenerative dentistry (Han et al., 2012).

Lithium Ion Solvation in Ionic Liquids

- Research on the solvation structure of lithium ions in room-temperature ionic liquids provides insights into their potential use in advanced battery systems, particularly for enhancing the efficiency and stability of batteries (Umebayashi et al., 2007).

Neural and Developmental Actions of Lithium

- Lithium's effects on human behavior and embryonic development, potentially through its interactions with various neurotransmitter signaling pathways, have been explored. This research aids in understanding the therapeutic mechanisms of lithium in treating mood disorders (Berridge et al., 1989).

High Voltage Ionic Liquid Electrolytes for Li Batteries

- Ionic liquids containing lithium ions show promise as electrolytes for high-voltage rechargeable lithium batteries, suggesting their potential to improve battery performance and safety (Borgel et al., 2009).

Transport Properties in Ionic Liquid/Lithium Salt Mixtures

- Molecular dynamics studies of lithium ion transport properties in ionic liquid/lithium salt mixtures contribute to the development of more efficient and stable electrolytes for lithium-ion batteries (Li et al., 2012).

Pharmacogenetic Analysis of Lithium-induced Aging

- Lithium's ability to extend survival and affect gene expression related to aging in model organisms highlights its potential for studying aging processes and developing age-related therapies (McColl et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting or activating certain enzymes or receptors . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Lithium(1+) Ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

Future Directions

Properties

IUPAC Name |

lithium;2-(3-methylpyridin-2-yl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.Li/c1-11-6-5-9-16-14(11)13(15(17)18)10-12-7-3-2-4-8-12;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVVDPBVORLDIF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=CC=C1)C(CC2=CC=CC=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2975716.png)

![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)

![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)

![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)

![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)

![N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2975730.png)

![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)